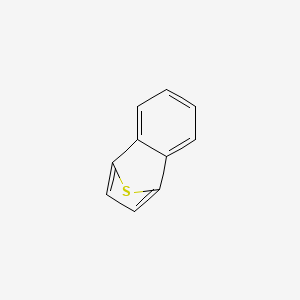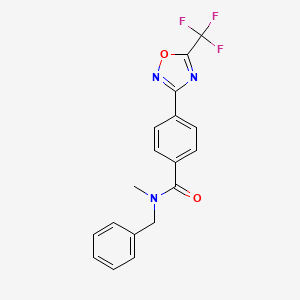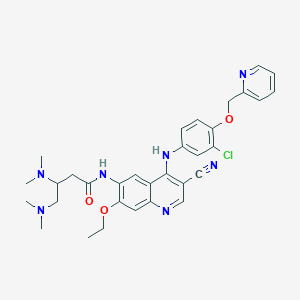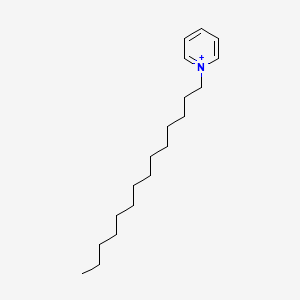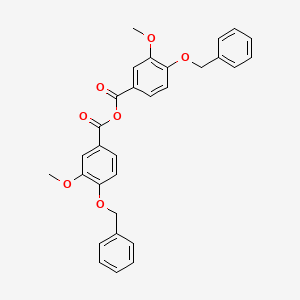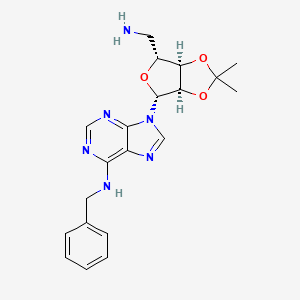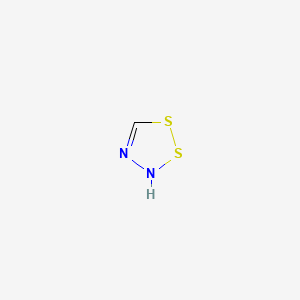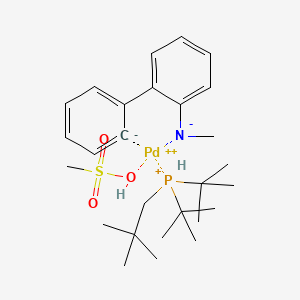
Neopentyl(tBu)2P Pd G4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl(tBu)2P Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench stable and soluble in most organic solvents . This compound is known for its high reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Neopentyl(tBu)2P Pd G4 involves the combination of neopentyl and di-tert-butylphosphine with palladium. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Neopentyl(tBu)2P Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or to elemental palladium.
Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from reactions involving this compound are often complex organometallic compounds. These products are used in further chemical transformations or as catalysts in various industrial processes .
Applications De Recherche Scientifique
Neopentyl(tBu)2P Pd G4 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Neopentyl(tBu)2P Pd G4 involves the coordination of the ligand to the palladium center, which facilitates various catalytic processes. The molecular targets include organic halides and organometallic reagents, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (tBu)2PPh Pd G4
- (t-Bu)PhCPhos Pd G4
- PCy3 Pd G4
- CPhos Pd G4
- N-XantPhos Pd G4
- P (t-Bu)3 Pd G4
- VPhos Pd G3
- DPPF Pd G4
- CyJohnPhos Pd G3
Uniqueness
Neopentyl(tBu)2P Pd G4 is unique due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its reactivity and makes it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C27H45NO3PPdS+ |
|---|---|
Poids moléculaire |
601.1 g/mol |
Nom IUPAC |
ditert-butyl(2,2-dimethylpropyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C13H11N.C13H29P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-11(2,3)10-14(12(4,5)6)13(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;10H2,1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
Clé InChI |
HBOFHMBBSXQYPW-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


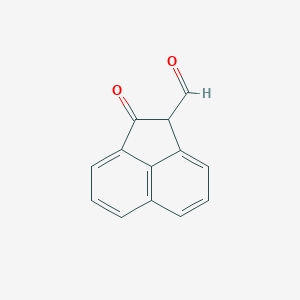
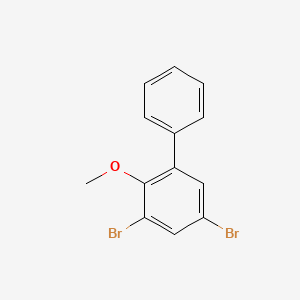
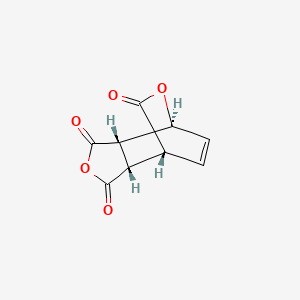
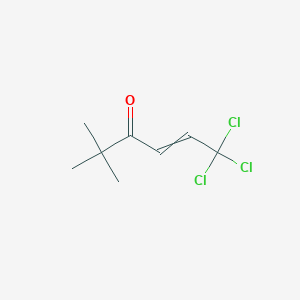
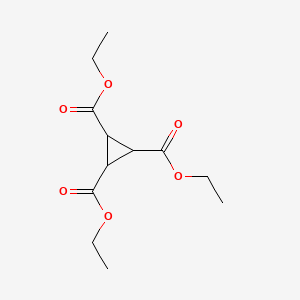
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
